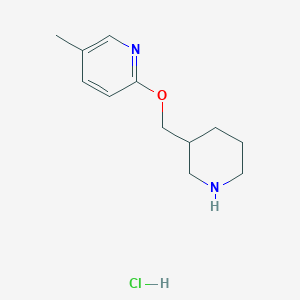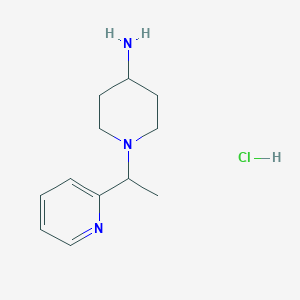
2-Isoindolinecarbonyl chloride
Overview
Description
2-Isoindolinecarbonyl chloride is a chemical compound with the molecular formula C9H8ClNO and a molecular weight of 181.62 g/mol . It is also known by other synonyms such as isoindoline-2-carbonyl chloride and 1,3-dihydro-2H-isoindole-2-carbonyl chloride .
Synthesis Analysis
A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) . Another synthetic strategy involves the reaction of indole 2-carboxylic acid with excess thionyl chloride in dry chloroform to obtain indole-2-acyl chloride .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which enable the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis
Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . The reaction of indole 2-carboxylic acid with excess thionyl chloride in dry chloroform results in indole-2-acyl chloride .Physical and Chemical Properties Analysis
This compound has a melting point of 125-127 °C, a boiling point of 326.2±32.0 °C (Predicted), and a density of 1.338±0.06 g/cm3 (Predicted) .Scientific Research Applications
Anion Receptors Construction
Isoindoline serves as a core structure for constructing anion receptors, particularly in the synthesis of bishydrazide derivatives of isoindoline. These derivatives show enhanced affinity towards halides, indicating the potential for isoindoline-based ligands in anion binding applications. The interaction with highly basic anions can result in partial deprotonation of the receptors and observable color changes in the ligands' solutions, suggesting a role in sensory applications (Dydio, Zieliński & Jurczak, 2009).
Synthetic Chemistry
Isoindolinecarbonyl chloride is utilized in the synthesis of complex chemical structures. For instance, it is used in the synthesis of bis(isoindolinones) via carbonylative cyclization and dimerization of phenylimine under specific conditions, demonstrating its utility in facilitating complex chemical synthesis and indicating potential in pharmaceutical and material science research (Cao, Sun & Li, 2008).
Catalysis and Chemical Transformations
Isoindolinecarbonyl chloride compounds are involved in catalytic processes, such as the indium(III) chloride-catalyzed isocyanide insertion reaction. This process allows for the construction of complex spirooxindole structures efficiently, highlighting its importance in facilitating novel chemical transformations, potentially useful in synthesizing bioactive molecules or complex organic frameworks (Tian et al., 2015).
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with an indole nucleus, such as 2-isoindolinecarbonyl chloride, have been found to bind with high affinity to multiple receptors , which could potentially make them useful in developing new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets through hydrogen bonds . This interaction can inhibit the activity of various enzymes and proteins , leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to participate in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of chemical compounds. For instance, factors such as texture, temperature, moisture, redox potential, salinity, and pH can influence the biodegradation of organic compounds in soils . .
Properties
IUPAC Name |
1,3-dihydroisoindole-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-9(12)11-5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBYXUAYQUKEEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70664673 | |
| Record name | 1,3-Dihydro-2H-isoindole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70664673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3432-58-4 | |
| Record name | 1,3-Dihydro-2H-isoindole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70664673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
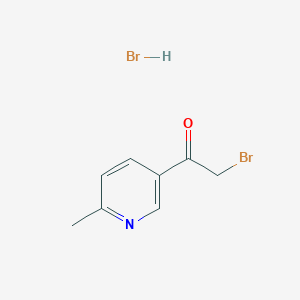
![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde](/img/structure/B1500623.png)
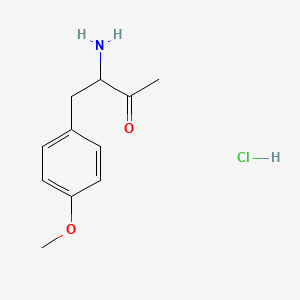

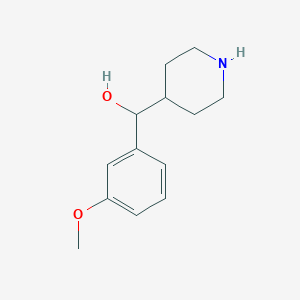


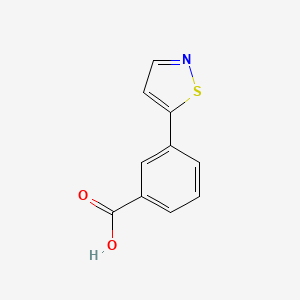
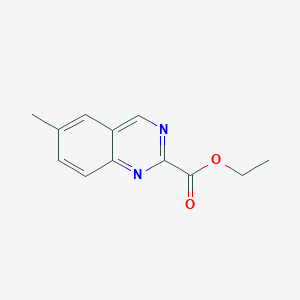
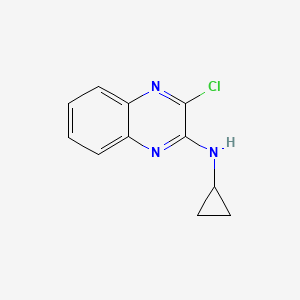
![[1-(4-Trifluoromethyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol](/img/structure/B1500644.png)
